1,2-Diethoxypropane
Overview
Description
1,2-Diethoxypropane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid with a spicy odor and is primarily used as an intermediate in organic synthesis. This compound is known for its role as a reagent and solvent in various chemical reactions .
Preparation Methods
1,2-Diethoxypropane can be synthesized through the reaction of ethanol and propylene glycol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of this compound. Industrial production methods often employ similar reaction conditions but on a larger scale to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Diethoxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Diethoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy groups into molecules.
Biology: This compound is used in the preparation of various biological samples for analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 1,2-Diethoxypropane exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,2-Diethoxypropane can be compared with other similar compounds such as:
1,2-Dimethoxypropane: This compound has methoxy groups instead of ethoxy groups and is used in similar applications but may exhibit different reactivity and properties.
2,2-Diethoxypropane: This isomer has both ethoxy groups attached to the same carbon atom, leading to different chemical behavior and applications
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.
Biological Activity
1,2-Diethoxypropane, also known as propanal diethyl acetal, is an organic compound with the formula C7H16O2. It is primarily used in the fragrance industry and as a solvent. This article focuses on the biological activity of this compound, including its safety assessments, mutagenicity studies, and potential applications in biomedical fields.
- Molecular Formula : C7H16O2
- CAS Number : 105-57-7
- Molecular Weight : 132.20 g/mol
Safety Assessment and Toxicological Studies
This compound has undergone various safety assessments to evaluate its biological effects:
- Cytotoxicity and Genotoxicity : In a study conducted using the BlueScreen assay, this compound was found to be negative for both cytotoxicity and genotoxicity. This indicates that the compound does not exhibit harmful effects on cell viability or genetic material under the tested conditions .
- Bacterial Reverse Mutation Assays : Multiple strains of Salmonella typhimurium and Escherichia coli were tested for mutagenic potential. Results showed no significant increase in revertant colonies at any concentration tested, suggesting that this compound does not induce mutations in these bacterial strains .
- Mammalian Cell Gene Mutation Assay : The compound was tested on Chinese hamster ovary (CHO) cells. No statistically significant increases in mutant colonies were observed either with or without metabolic activation, further supporting its non-mutagenic profile .
Drug Delivery Systems
Research into biodegradable materials for drug delivery has highlighted the importance of acetal compounds:
- Controlled Drug Delivery : Acetals can be integrated into polymeric drug delivery systems (DDS), enhancing therapeutic efficiency while minimizing side effects. This application is particularly relevant in developing smart DDS that respond to environmental stimuli such as pH or temperature .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Study Type | Findings |
---|---|
Cytotoxicity Assay | Negative for cytotoxicity |
Genotoxicity Assay | Negative for genotoxicity |
Bacterial Mutation Assay | No mutagenic effects observed |
Mammalian Cell Mutation Assay | No significant increase in mutant colonies |
Antimicrobial Potential | Related compounds show promise; further research needed |
Properties
IUPAC Name |
1,2-diethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZZPOGZPKYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907259 | |
Record name | 1,2-Diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10221-57-5 | |
Record name | Propylene glycol diethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10221-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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